Tetrahydro Curcumin-d6
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Overview
Description
Tetrahydrocurcumin D6 is a derivative of curcumin, a natural polyphenol found in the rhizome of Curcuma longa (turmeric). Tetrahydrocurcumin D6 is known for its enhanced bioavailability and stability compared to curcumin. It exhibits potent antioxidant, anti-inflammatory, and anti-carcinogenic properties, making it a valuable compound in various scientific research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrocurcumin D6 can be synthesized through the reduction of curcumin. One common method involves the use of hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an organic solvent like ethanol under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of tetrahydrocurcumin D6 involves a multi-step process. Initially, curcumin is subjected to acetylation to form diacetyl curcumin. This intermediate is then reduced using hydrogen or a hydrogen donor in the presence of a catalyst to yield tetrahydrocurcumin D6. The final step involves deacetylation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocurcumin D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form curcumin derivatives with altered biological activities.
Reduction: Further reduction can lead to the formation of hexahydrocurcumin and octahydrocurcumin.
Substitution: It can undergo substitution reactions on the phenolic rings to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for esterification reactions
Major Products Formed
Oxidation: Curcumin derivatives with enhanced or altered biological activities.
Reduction: Hexahydrocurcumin and octahydrocurcumin.
Substitution: Various tetrahydrocurcumin esters and ethers
Scientific Research Applications
Tetrahydrocurcumin D6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical behavior of curcuminoids.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements and functional foods due to its enhanced bioavailability and stability
Mechanism of Action
Tetrahydrocurcumin D6 exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges reactive oxygen species and inhibits lipid peroxidation.
Anti-inflammatory Activity: Suppresses the nuclear factor-kappa B (NF-κB) pathway and inhibits the production of pro-inflammatory cytokines.
Anti-carcinogenic Activity: Induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound with lower bioavailability and stability.
Hexahydrocurcumin: A more reduced form with similar biological activities.
Octahydrocurcumin: Another reduced form with enhanced anti-inflammatory effects
Uniqueness
Tetrahydrocurcumin D6 stands out due to its superior bioavailability and stability compared to curcumin. It also exhibits a broader range of biological activities, making it a more versatile compound for therapeutic applications .
Properties
Molecular Formula |
C21H24O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |
InChI Key |
LBTVHXHERHESKG-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
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